REACTION_CXSMILES
|
[O-]CC.[Na+].[CH3:5][CH2:6][CH2:7][C:8]1[C:13]([OH:14])=[C:12]([C:15]([CH3:17])=[O:16])[CH:11]=[CH:10][C:9]=1[OH:18].[CH2:19]([O:21][C:22](=[O:28])[C:23](OCC)=O)[CH3:20].Cl>C(O)C.CCOCC>[OH:18][C:9]1[CH:10]=[CH:11][C:12]2[C:15](=[O:16])[CH:17]=[C:23]([C:22]([O:21][CH2:19][CH3:20])=[O:28])[O:14][C:13]=2[C:8]=1[CH2:7][CH2:6][CH3:5] |f:0.1|
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Name
|
|
Quantity
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260 mL
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Type
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reactant
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Smiles
|
[O-]CC.[Na+]
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Name
|
|
Quantity
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40 g
|
Type
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reactant
|
Smiles
|
CCCC1=C(C=CC(=C1O)C(=O)C)O
|
Name
|
|
Quantity
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68 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
Heat
|
Type
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TEMPERATURE
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Details
|
under reflux for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
EXTRACTION
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Details
|
Extract the mixture twice with ether
|
Type
|
WASH
|
Details
|
Wash the combined organic fractions with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dry over sodium sulfate and strip to a residue
|
Type
|
TEMPERATURE
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Details
|
Reflux the residue for 30 minutes in 150 ml absolute ethanol containing 2.5 ml of concentrated hydrochloric acid
|
Duration
|
30 min
|
Type
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CUSTOM
|
Details
|
Evaporate most of the ethanol
|
Type
|
CUSTOM
|
Details
|
partition the residue between water and ethyl acetate
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Type
|
WASH
|
Details
|
Wash the organic fraction with water, aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over sodium sulfate and strip to a residue
|
Type
|
CUSTOM
|
Details
|
Crystallize the residue from ethyl acetate-hexane
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Type
|
CUSTOM
|
Details
|
to obtain a first crop (mp 155°-162° C.)
|
Type
|
WASH
|
Details
|
Strip the mother liquors to dryness and chromatograph the residue over silica gel, eluting with a mixture of ethylacetate-hexane (1:1)
|
Type
|
CUSTOM
|
Details
|
Crystallize the resulting product from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to obtain a second crop
|
Type
|
CUSTOM
|
Details
|
(mp 165°-167° C. lit. 166°-167° C.)
|
Name
|
|
Type
|
|
Smiles
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OC1=C(C2=C(C(C=C(O2)C(=O)OCC)=O)C=C1)CCC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |